4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole
Description
Properties
IUPAC Name |
4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F5N3O2/c11-6-5(7(12)9(14)10(15)8(6)13)3-17-2-4(1-16-17)18(19)20/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMURQOUFGZIQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole typically involves the reaction of 4-nitropyrazole with 2,3,4,5,6-pentafluorobenzyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: 4-Amino-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of potential pharmaceutical agents targeting enzymes or receptors involved in inflammatory and infectious diseases. Its structural features allow for modifications that enhance biological activity and selectivity.
Case Study: Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit strong anti-inflammatory properties. For instance, a study evaluated a series of pyrazole derivatives for their anti-inflammatory effects, revealing significant activity against cyclooxygenase enzymes (COX-1 and COX-2) . This suggests that 4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole could be optimized for similar therapeutic uses.
Biological Probes
In chemical biology, this compound can act as a probe to study biological processes involving nitroaromatic compounds or fluorinated aromatic systems. Its ability to interact with biological targets makes it useful in elucidating mechanisms of action in various cellular pathways.
Mechanism of Action
The mechanism of action involves the bioreduction of the nitro group to form reactive intermediates that can interact with cellular components. The pentafluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking .
Mechanism of Action
The mechanism of action of 4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole, a comparative analysis with analogous pyrazole derivatives is essential. Below, key structural and functional differences are highlighted (Table 1), followed by detailed discussions of reactivity and applications.
Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
| Compound Name | Substituents on Pyrazole Ring | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| This compound | 4-NO₂, 1-(C₆F₅CH₂) | Not reported | Nitro, pentafluorophenylmethyl |
| 5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile [15a] | 4-CN, 3-(4-FC₆H₄), 1-(4-NO₂C₆H₄) | 194–196 | Nitrophenyl, fluorophenyl, cyano |
| 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine [16a] | Fused triazolopyrimidine core, 4-NO₂C₆H₄ | >340 | Nitrophenyl, fluorophenyl |
| [3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine [17a] | Pyrazolopyrimidine core, 4-NO₂C₆H₄ | Not reported | Imino, nitrophenyl |
Electronic and Steric Effects
- Nitro Group Positioning : Unlike compounds like 15a and 16a , where the nitro group is para-substituted on a phenyl ring, the nitro group in the target compound is directly attached to the pyrazole ring. This proximity may enhance intramolecular charge transfer and acidity at the pyrazole N-H position .
- Fluorination Patterns: The pentafluorophenylmethyl group introduces stronger electron-withdrawing effects compared to mono- or di-fluorinated analogs (e.g., 15a). This likely reduces nucleophilic reactivity at the pyrazole ring but improves thermal stability and crystallinity.
Thermal Stability
- The melting point of the target compound is unreported, but fluorinated analogs like 16a exhibit exceptionally high thermal stability (mp >340°C), suggesting that the pentafluorophenylmethyl group could similarly enhance decomposition resistance compared to non-fluorinated derivatives.
Functional Group Compatibility
- This may restrict its utility in coordination chemistry but broaden applications in hydrophobic matrices (e.g., polymer additives).
Biological Activity
Overview
4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole is a heterocyclic compound with significant potential in medicinal chemistry and materials science. This compound features a pyrazole ring substituted with a nitro group and a pentafluorophenylmethyl moiety. Its unique structure suggests diverse biological activities, which have been explored in various studies.
- IUPAC Name : this compound
- Molecular Formula : C10H4F5N3O2
- Molecular Weight : 293.15 g/mol
- Canonical SMILES : C1=NNC(=C1C(=C(C(=C(C(=C2F)F)F)F)F)C)N+[O-]
This compound can be synthesized through the reaction of 4-nitropyrazole with 2,3,4,5,6-pentafluorobenzyl bromide under basic conditions in polar aprotic solvents like DMF or DMSO .
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with tumor growth and metastasis.
| Compound | Target | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | BRAF(V600E) | 0.5 |
| Pyrazole Derivative B | EGFR | 0.8 |
These findings highlight the potential of pyrazole derivatives as scaffolds for developing new anticancer agents .
Anti-inflammatory and Antibacterial Activities
Pyrazoles are also recognized for their anti-inflammatory and antibacterial properties. The nitro group in this compound may undergo bioreduction to form reactive intermediates that interact with cellular components involved in inflammatory responses.
A study found that certain pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro:
| Compound | Inhibition (%) at 10 µM |
|---|---|
| Compound C | 75% |
| Compound D | 82% |
Moreover, antibacterial assays have shown efficacy against various Gram-positive and Gram-negative bacteria .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptor activity related to cancer progression.
The pentafluorophenyl group enhances hydrophobic interactions and π-π stacking with target proteins, potentially increasing binding affinity .
Study on Antitumor Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their antitumor activity against human cancer cell lines. One derivative demonstrated an IC50 value of 0.5 µM against BRAF(V600E) mutant melanoma cells. This highlights the potential of pyrazoles in targeted cancer therapies .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole compounds. The study revealed that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by over 70%, indicating strong anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole?
- Methodological Answer : A common approach involves condensation reactions between pentafluorobenzyl derivatives and nitro-substituted pyrazole precursors. For example, analogous syntheses of pyrazole derivatives use nitration of pre-functionalized pyrazoles or coupling reactions with pentafluorophenylmethyl halides. Reflux conditions with acetic anhydride and triethyl orthoformate have been effective for introducing ethoxymethyleneamino groups in related pyrazole systems, which can be adapted for nitro-functionalization . Purification typically involves recrystallization from solvents like tetrahydrofuran (THF) or dimethylsulfoxide (DMSO).
Q. How can researchers characterize the electronic effects of the nitro and pentafluorophenyl groups in this compound?
- Methodological Answer : Computational methods (e.g., DFT calculations) combined with experimental techniques like UV-Vis spectroscopy and cyclic voltammetry are used to study electron-withdrawing effects. The nitro group strongly deactivates the pyrazole ring, while the pentafluorophenyl group enhances electrophilicity. Comparative analysis with non-fluorinated analogs (e.g., phenyl instead of pentafluorophenyl) can isolate these effects .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for resolving signals from the pentafluorophenyl group, while NMR identifies protons on the pyrazole ring.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves regiochemical ambiguities in the pyrazole ring and nitro group orientation .
- HPLC : Validates purity, especially when synthesizing derivatives for biological testing .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of reactions involving this compound?
- Methodological Answer : The nitro group at the 4-position directs electrophilic substitutions to the less hindered 5-position of the pyrazole ring. Steric hindrance from the pentafluorophenylmethyl group limits reactivity at adjacent positions. For nucleophilic attacks (e.g., SNAr), the electron-deficient aromatic system favors para-substitution on the pentafluorophenyl ring. Kinetic vs. thermodynamic control can be assessed using temperature-dependent experiments .
Q. What strategies mitigate challenges in synthesizing hybrid materials or coordination complexes with this compound?
- Methodological Answer : The pentafluorophenyl group enhances ligand rigidity and metal-binding affinity. For coordination polymers, slow diffusion methods or solvothermal synthesis are recommended to avoid kinetic trapping. Zinc catalysts (e.g., Zn(CF)) can facilitate cross-coupling reactions, but strict anhydrous conditions are required due to moisture sensitivity .
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from dynamic effects (e.g., rotational barriers in pentafluorophenyl groups) or polymorphism. Variable-temperature NMR and solid-state NMR can clarify dynamic behavior. For ambiguous mass fragments, tandem MS/MS with collision-induced dissociation (CID) provides structural validation .
Q. What experimental designs are optimal for evaluating the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for tubulin-binding activity (analogous to batabulin derivatives) using fluorescence polarization or microtubule polymerization assays .
- Cellular uptake : Use fluorophore-tagged analogs to track intracellular localization via confocal microscopy.
- Structure-activity relationships (SAR) : Modify the nitro group to sulfonamide or amine derivatives and compare cytotoxicity profiles .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in catalysis?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess decomposition pathways. The nitro group may hydrolyze under basic conditions, while the pentafluorophenyl group resists oxidation. For catalytic applications (e.g., photoredox catalysis), cyclic voltammetry identifies redox-active states, and thermogravimetric analysis (TGA) evaluates thermal stability .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas (Ar/N) to prevent nitro group reduction or photodegradation.
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential fluorinated byproduct toxicity.
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
